BenchChemオンラインストアへようこそ!

Dbco-peg8-dbco

Antibody-Drug Conjugates Pharmacokinetics DAR8

DBCO-PEG8-DBCO is a monodisperse homobifunctional crosslinker designed for copper-free SPAAC bioconjugation. Its precisely defined PEG8 spacer (MW 987.2) ensures reproducible DAR determination and superior pharmacokinetic (PK) profiles in DAR8-ADC formats, outperforming shorter PEG4 or longer PEG12 analogs. Ideal for ADC development, hydrogel networks, and live-cell labeling, this linker eliminates batch-to-batch variability associated with polydisperse PEGs. High purity ≥98% supports regulatory CMC documentation. Order now for rapid delivery.

Molecular Formula C56H66N4O12
Molecular Weight 987.1 g/mol
Cat. No. B13706240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbco-peg8-dbco
Molecular FormulaC56H66N4O12
Molecular Weight987.1 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
InChIInChI=1S/C56H66N4O12/c61-53(57-25-21-55(63)59-43-49-13-3-1-9-45(49)17-19-47-11-5-7-15-51(47)59)23-27-65-29-31-67-33-35-69-37-39-71-41-42-72-40-38-70-36-34-68-32-30-66-28-24-54(62)58-26-22-56(64)60-44-50-14-4-2-10-46(50)18-20-48-12-6-8-16-52(48)60/h1-16H,21-44H2,(H,57,61)(H,58,62)
InChIKeyWORGGWSVRRPHFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG8-DBCO Homobifunctional Click Linker for Bioconjugation


DBCO-PEG8-DBCO is a monodisperse homobifunctional crosslinker comprising two dibenzocyclooctyne (DBCO) groups linked by an eight-unit polyethylene glycol (PEG8) spacer arm . It undergoes copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized biomolecules, forming stable triazole linkages under mild, physiological conditions without cytotoxic copper catalysts [1]. The PEG8 spacer provides enhanced aqueous solubility and rotational flexibility, making this compound a foundational building block for antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced biomaterial synthesis .

Why DBCO-PEG8-DBCO Cannot Be Replaced by Generic DBCO-PEGn-DBCO Linkers


Substituting DBCO-PEG8-DBCO with a shorter (e.g., PEG4) or longer (e.g., PEG12) analog without experimental validation introduces quantifiable risk to conjugate performance. Systematic studies on pendant-type PEG linkers in DAR8-ADC constructs demonstrate that PEG chain length directly modulates hydrophobicity, aggregation propensity, and pharmacokinetic (PK) profiles [1]. Specifically, DAR8-ADCs with PEG8 spacers exhibit superior PK profiles compared to PEG4-containing conjugates, while PEG12 constructs may alter tolerability profiles [1]. Additionally, monodisperse PEG8 constructs provide precise molecular weight definition (987.2 g/mol, C56H66N4O12) [2], enabling reproducible conjugation stoichiometry and analytical characterization—a critical advantage over polydisperse PEG alternatives where batch-to-batch variability can compromise regulatory compliance and experimental reproducibility.

Quantitative Comparative Evidence for DBCO-PEG8-DBCO Selection


PEG8 Linkers Confer Superior Pharmacokinetic Profiles Versus PEG4 in DAR8-ADC Constructs

In a head-to-head comparison of pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12) incorporated into DAR8-ADC constructs with trastuzumab and MMAE, DAR8-ADCs containing PEG8 demonstrated a better pharmacokinetic (PK) profile than DAR8-ADCs containing PEG4, as well as DAR4-ADCs lacking PEG altogether [1]. Hydrophobic interaction chromatography (HIC) analysis confirmed that increasing PEG chain length systematically decreased overall conjugate hydrophobicity, and stability studies at 40°C showed reduced aggregate content with longer PEG spacers [1].

Antibody-Drug Conjugates Pharmacokinetics DAR8 PEG Linker

DBCO SPAAC Kinetics Outperform BCN Cyclooctyne in Second-Order Rate Constant

The DBCO moiety mediates SPAAC ligation with an efficient second-order rate constant of 0.34 M⁻¹ s⁻¹, as measured in peptide ligation systems, compared to 0.28 M⁻¹ s⁻¹ for the bicyclononyne (BCN) cyclooctyne under comparable conditions [1]. This represents an approximately 21% higher reaction rate for DBCO-based SPAAC ligations relative to BCN.

SPAAC Click Chemistry Reaction Kinetics Bioorthogonal

Monodisperse PEG8 Spacer Enables Precise Molecular Weight Definition for Analytical Reproducibility

DBCO-PEG8-DBCO is a monodisperse (discrete) PEG linker with a precisely defined molecular weight of 987.2 g/mol (C56H66N4O12) and exact PEG repeat unit count of eight . In contrast, polydisperse PEG linkers (PolyPEG) have an averaged molecular weight distribution rather than a specific chemical structure with an exact number of PEG units . Monodisperse PEG8 enables consistent characterization by HPLC, NMR, and mass spectrometry, whereas polydisperse linkers produce heterogeneous analytical profiles that complicate regulatory filing and batch-to-batch consistency assessment.

Monodisperse PEG Quality Control Analytical Chemistry ADC Development

Dual Terminal DBCO Groups Enable Homobifunctional Sequential Click Conjugation

DBCO-PEG8-DBCO is a homobifunctional crosslinker containing two identical DBCO reactive groups at each terminus, enabling sequential copper-free click chemistry with azide-tagged biomolecules to form stable triazole linkages separated by the hydrophilic PEG8 spacer . This contrasts with heterobifunctional linkers such as DBCO-PEG4-NHS ester or DBCO-PEG8-acid, which contain only one DBCO group paired with a different reactive handle (NHS ester or carboxyl), limiting conjugation to one click event per linker molecule [1].

Homobifunctional Crosslinker Sequential Bioconjugation ADC Linker Click Chemistry

Commercial Purity Specifications and Solubility Profile

Commercially available DBCO-PEG8-DBCO is supplied at purity grades of ≥98% (AxisPharm, GlycoClick, BroadPharm) or 95%+ (DeltaBio, Empire Agents) as verified by HPLC analysis [1][2]. The compound is soluble in DMSO, DCM, and DMF , with moderate aqueous solubility imparted by the hydrophilic PEG8 spacer arm . This solubility profile is critical for bioconjugation workflows requiring organic solvent compatibility for stock preparation followed by aqueous dilution for conjugation steps.

Purity Solubility Procurement Specifications

Recommended DBCO-PEG8-DBCO Procurement Scenarios for ADC and Bioconjugation Research


High-DAR Antibody-Drug Conjugate (ADC) Development Requiring Optimized PK Profile

DBCO-PEG8-DBCO is optimally deployed in ADC programs pursuing DAR8 constructs where linker hydrophobicity and aggregation must be minimized to preserve pharmacokinetic exposure. Systematic comparative studies demonstrate that PEG8 linkers provide superior PK profiles relative to PEG4 in DAR8-ADC formats while maintaining nanomolar cytotoxicity in HER2+ cell lines [1]. The dual-DBCO architecture enables sequential click conjugation of azide-modified antibodies and azide-modified payloads, offering modularity in construct design .

Monodisperse PEG Linker Procurement for Regulated Bioconjugate Manufacturing

For bioconjugate programs anticipating regulatory filing (IND-enabling studies, CMC documentation), DBCO-PEG8-DBCO provides a precisely defined molecular weight (987.2 g/mol) and discrete PEG8 spacer that enables reproducible analytical characterization by HPLC, NMR, and MS [1]. This eliminates the batch-to-batch heterogeneity inherent to polydisperse PEG alternatives and supports consistent Drug-to-Antibody Ratio (DAR) determination—a critical quality attribute in ADC development .

Copper-Free Bioorthogonal Conjugation in Live-Cell or In Vivo Systems

The DBCO moiety mediates strain-promoted azide-alkyne cycloaddition (SPAAC) without cytotoxic copper catalysts, with a second-order rate constant of 0.34 M⁻¹ s⁻¹—approximately 21% faster than BCN cyclooctyne (0.28 M⁻¹ s⁻¹) [1]. This enables efficient bioconjugation under physiological conditions (neutral pH, ambient temperature) for applications including live-cell surface labeling, in vivo imaging probe synthesis, and targeted nanoparticle functionalization where copper toxicity would compromise biological integrity .

Modular Assembly of Hydrogels and Dendrimer-Based Drug Delivery Systems

DBCO-PEG8-DBCO serves as a homobifunctional crosslinker for constructing bioorthogonal hydrogel networks via SPAAC with bis-azide functionalized polymers. This approach has been validated in dendrimer hydrogel systems where DBCO-functionalized PAMAM dendrimers undergo SPAAC with PEG-bisazide to generate cross-linked networks with tunable mechanical properties [1]. The PEG8 spacer provides rotational flexibility and hydrophilicity essential for maintaining network swelling and diffusive transport properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dbco-peg8-dbco

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.